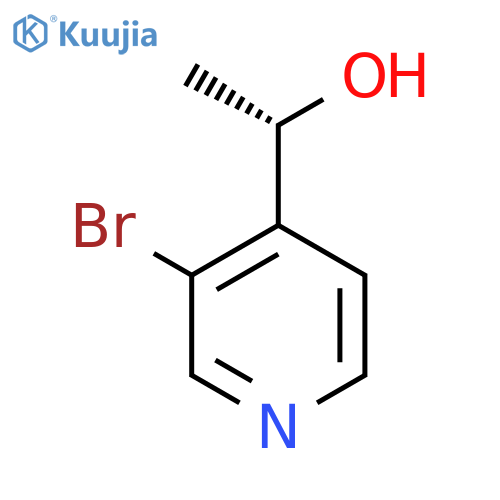Cas no 1932441-50-3 ((1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol)

1932441-50-3 structure
商品名:(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol
CAS番号:1932441-50-3
MF:C7H8BrNO
メガワット:202.04852104187
CID:5254155
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol
- 4-Pyridinemethanol, 3-bromo-α-methyl-, (αS)-
-
- インチ: 1S/C7H8BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m0/s1
- InChIKey: UBVWTMPHSNWFEA-YFKPBYRVSA-N
- ほほえんだ: BrC1C=NC=CC=1[C@H](C)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 33.1
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-371829-0.1g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol |
1932441-50-3 | 0.1g |
$1081.0 | 2023-03-02 | ||
| Enamine | EN300-371829-1.0g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol |
1932441-50-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-371829-2.5g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol |
1932441-50-3 | 2.5g |
$2408.0 | 2023-03-02 | ||
| Enamine | EN300-371829-0.25g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol |
1932441-50-3 | 0.25g |
$1131.0 | 2023-03-02 | ||
| Enamine | EN300-371829-10.0g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol |
1932441-50-3 | 10.0g |
$5283.0 | 2023-03-02 | ||
| Enamine | EN300-371829-0.5g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol |
1932441-50-3 | 0.5g |
$1180.0 | 2023-03-02 | ||
| Enamine | EN300-371829-0.05g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol |
1932441-50-3 | 0.05g |
$1032.0 | 2023-03-02 | ||
| Enamine | EN300-371829-5.0g |
(1S)-1-(3-bromopyridin-4-yl)ethan-1-ol |
1932441-50-3 | 5.0g |
$3562.0 | 2023-03-02 |
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
1932441-50-3 ((1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol) 関連製品
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量